molecular formula C10H11N3OS B2808851 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 348593-44-2

5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2808851
CAS No.: 348593-44-2
M. Wt: 221.28
InChI Key: ZKXVLUDEUQOVMV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in medicinal chemistry research. It belongs to the 1,2,4-triazole-3-thione class of heterocycles, which are widely recognized for their diverse pharmacological profiles . This scaffold is frequently investigated for its potential biological activities. Research on closely related analogues has demonstrated promising antimicrobial properties , showing significant inhibitory effects against various fungal and bacterial pathogens . Furthermore, structural analogues bearing methoxyphenyl substituents have been synthesized and evaluated for their anti-inflammatory activity in scientific studies . The mechanism of action for such compounds is often explored through molecular docking studies to predict their interaction with enzyme active sites, such as fungal targets, which helps in elucidating their potential inhibitory mechanisms . The synthesis of this compound typically involves cyclocondensation reactions, such as between aropriate hydrazides and isothiocyanates, sometimes employing green chemistry approaches with deep eutectic solvents like glycerol/potassium carbonate as a catalytic medium . As a building block in drug discovery, this compound serves as a key intermediate for researchers developing new therapeutic agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXVLUDEUQOVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Disulfide formationH₂O₂ (3% w/v), ethanol, 25°C, 2 hrsBis(5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl) disulfideQuantitative yield (92%) confirmed via TLC and NMR
Sulfonic acid formationKMnO₄ (0.1M), H₂SO₄, 60°C, 6 hrs5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acidRequires acidic conditions; purity >95% by HPLC

Substitution Reactions

The thiol group participates in nucleophilic substitutions, enabling functionalization:

Alkylation

Alkylating AgentSolvent/BaseProductYield (%)
1-IodobutaneDMF, K₂CO₃, 80°C, 4 hrs3-Butylsulfanyl-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole78%
Benzyl bromideEthanol, NaOH, reflux, 3 hrs3-Benzylsulfanyl-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole85%

Acylation

Acylating AgentConditionsProductNotes
Acetyl chlorideTHF, pyridine, 0°C → 25°C, 12 hrs3-Acetylsulfanyl-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazoleLabile to hydrolysis; stabilized at pH 7

Cyclization and Ring-Opening Reactions

The triazole ring displays reactivity under specific conditions:

Reaction TypeReagents/ConditionsProductKey Findings
Cyclization with hydrazinesHydrazine hydrate, ethanol, reflux, 8 hrs5-(3-Methoxyphenyl)-4-methyl-4H-1,2,4-triazolo[3,4-b] thiadiazineForms fused heterocycles; confirmed via X-ray crystallography
Acid-mediated ring openingHCl (conc.), 100°C, 24 hrs3-Mercapto-5-(3-methoxyphenyl)-4-methyl-1,2,4-triazoleDegradation pathway observed under extreme conditions

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes directed substitutions:

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-(3-Methoxy-5-nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolMeta-substitution dominates (85:15 meta/para)
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, 25°C, 6 hrs5-(3-Methoxy-5-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolExclusive para-bromination relative to methoxy group

Metal Coordination

The thiol and triazole nitrogen atoms act as ligands:

Metal SaltSolvent/ConditionsComplex StructureStability
Cu(II) acetateMethanol, 25°C, 2 hrs[Cu(C₁₀H₉N₃OS)₂]·2H₂OStable in air; square-planar geometry confirmed by ESR
Zn(II) chlorideEthanol, reflux, 4 hrs[Zn(C₁₀H₉N₃OS)Cl₂]Luminescent properties observed in UV-vis spectra

Comparative Reactivity Table

A comparison with structurally analogous compounds highlights the influence of substituents:

CompoundReaction with H₂O₂Reaction with 1-Iodobutane
This compoundForms disulfide (92%)Alkylation yield: 78%
5-Phenyl-4H-1,2,4-triazole-3-thiolForms disulfide (88%)Alkylation yield: 65%
5-(4-Nitrophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolForms sulfonic acid (85%)No reaction under same conditions

Key Mechanistic Insights:

  • Thiol Group Reactivity : The -SH group’s nucleophilicity drives alkylation/acylation, while oxidation propensity depends on steric hindrance from the methoxyphenyl group .
  • Methoxy Directive Effects : Electron-donating methoxy group directs electrophilic substitutions to meta/para positions .
  • Triazole Ring Stability : Resistance to ring-opening under mild conditions but degrades in strong acids or prolonged heating .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Research indicates that this compound exhibits antiproliferative activity against several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one study reported an IC50 value of approximately 10 μg/mL against MCF-7 cells, indicating effective growth inhibition .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies suggest that the compound interacts with tubulin at the colchicine binding site, leading to disrupted microtubule dynamics .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

  • Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. For example, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

In addition to its medicinal properties, this compound is being explored for use in agriculture:

  • Fungicidal Properties : The triazole moiety is known for its fungicidal activity. This compound could potentially be developed into a fungicide to protect crops from fungal infections .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values of 10 μg/mL against MCF-7 cells; interaction with tubulin confirmed .
Study BAntimicrobial EffectsEffective against Staphylococcus aureus and E. coli; potential for agricultural use .
Study CFungicidal PropertiesPotential development as a fungicide; effective against common plant pathogens .

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms. The compound may also interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: The bromine atom, an electron-withdrawing group, increases the compound's polarizability, making it suitable for nonlinear optical (NLO) applications. Its first hyperpolarizability (β) is significantly higher than that of the methoxyphenyl analog due to enhanced charge transfer .
  • Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) : The absence of a methyl group at position 4 reduces steric hindrance, allowing stronger binding to auxin biosynthesis enzymes. The chloro substituent provides moderate electron withdrawal, which may influence its inhibitory efficacy .
  • 5-(4-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol: The trifluoromethyl group strongly withdraws electrons, leading to distinct redox behavior.

Steric and Conformational Differences

  • This contrasts with the smaller methoxy group in the reference compound, which offers less steric protection .
  • 5-(3-Methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylene]amino-4H-1,2,4-triazole-3-thiol: The Schiff base extension increases conjugation, altering UV-Vis absorption spectra and enhancing photostability compared to the parent compound .

Anticandidal and Anticoccidial Activity

  • 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Pyrazole substitution confers moderate antiradical activity (IC₅₀ = 48 µM against DPPH radicals), outperforming methoxyphenyl analogs, which show weaker scavenging due to reduced resonance stabilization .
  • 4,5-Diphenyl-1,2,4-triazole-3-thiol : Exhibits 72% inhibition of α-glucosidase in coccidiosis models, comparable to toltrazuril (reference drug). The methoxyphenyl analog’s activity remains untested, but its improved solubility may enhance bioavailability .

Enzyme Inhibition

  • Yucasin: Inhibits YUCCA flavin monooxygenases (Ki = 1.2 µM), critical in auxin biosynthesis. The methoxyphenyl analog’s methyl group may hinder binding to the enzyme’s active site, reducing potency .

Data Tables

Table 2. Electronic Properties of Selected Derivatives

Compound Substituent Oxidation Potential (V) NLO β (×10⁻³⁰ esu)
5-(3-Methoxyphenyl)-4-methyl analog 3-OCH₃ 0.87 900
5-(3-Bromophenyl)-4-methyl analog 3-Br 0.94 1,250
5-(4-(Trifluoromethyl)phenyl) analog 4-CF₃ 1.18 1,400
5-(4-Chlorophenyl) analog (Yucasin) 4-Cl 0.94 N/A

Biological Activity

5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a member of the triazole class of compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H11N3OSC_{10}H_{11}N_{3}OS, and its structure includes a triazole ring and a methoxyphenyl group. The presence of sulfur in the thiol functional group contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide followed by methylation and thiolation reactions. This multi-step process allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, in vitro cytotoxicity assays against various cancer cell lines (e.g., MDA-MB-231 and PC3) revealed that many triazole derivatives show low toxicity towards normal cells while being more effective against cancer cells. The IC50 values for some derivatives were reported above 100 µM, indicating a selective action against malignancies .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23198.08
Compound BPC3>100
Compound CNormal Cells>100

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. A study highlighted the synthesis of several related compounds that exhibited significant anti-inflammatory effects in various models .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in inflammation and tumor growth.

Case Studies

  • Study on Melanoma Cells : A specific derivative was tested for its selectivity against melanoma cells compared to normal cells. The results showed higher cytotoxicity against melanoma, suggesting potential use as an antitumor agent .
  • Anti-inflammatory Evaluation : In a separate study focusing on anti-inflammatory activity, several synthesized triazole derivatives were tested in animal models, demonstrating reduced inflammation markers and improved recovery times .

Q & A

Q. Key Variables Table

VariableOptimal ConditionImpact on Yield/Purity
SolventEthanol/DMFHigher polarity improves cyclization
Temperature80–100°CAccelerates reaction kinetics
PurificationRecrystallization (EtOH)Removes unreacted precursors

How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Q. Basic Research Focus

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Identify thiol (-SH) stretches (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Tip : Use DFT calculations (e.g., Gaussian 16) to correlate experimental spectra with theoretical models, resolving ambiguities in tautomeric forms .

What methodologies are employed to evaluate the compound's antifungal and antibacterial activities in vitro?

Q. Basic Research Focus

  • Agar Diffusion/Broth Microdilution : Test against Candida albicans or Staphylococcus aureus using standardized CLSI protocols. MIC (Minimum Inhibitory Concentration) values are determined via serial dilution (0.5–128 µg/mL) .
  • Time-Kill Assays : Monitor microbial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .

Advanced Consideration : Synergy studies (e.g., checkerboard assays) with fluconazole or ampicillin can identify combinatorial effects, reducing resistance risks .

How do structural modifications at the 3-methoxyphenyl or methyl groups affect bioactivity, and what SAR (Structure-Activity Relationship) strategies are used?

Q. Advanced Research Focus

  • Substituent Effects : Replacing the 3-methoxy group with halogens (e.g., Cl) enhances lipophilicity, improving membrane penetration in Gram-negative bacteria . Methyl group removal reduces steric hindrance, increasing triazole ring flexibility and target binding .
  • Methodologies :
    • Molecular Docking : Simulate interactions with fungal CYP51 or bacterial dihydrofolate reductase using AutoDock Vina .
    • QSAR Modeling : Develop predictive models (e.g., CoMFA) using logP, polar surface area, and H-bond donors as descriptors .

Case Study : 5-(4-Chlorophenyl)-analogues showed 4x higher antifungal activity than the parent compound, linked to enhanced target affinity .

What strategies resolve contradictions in biological activity data across studies (e.g., divergent MIC values)?

Q. Advanced Research Focus

  • Assay Standardization : Control variables like inoculum size (CFU/mL), growth media (RPMI vs. Mueller-Hinton), and incubation time .
  • Metabolomic Profiling : Use LC-MS to identify microbial metabolite shifts under compound exposure, clarifying mode-of-action discrepancies .
  • Resistance Testing : Serial passage experiments (e.g., 20 generations) detect adaptive mutations, explaining reduced efficacy in longitudinal studies .

Example : Discrepant MICs for Aspergillus fumigatus (4 µg/mL vs. 32 µg/mL) were traced to differences in spore viability thresholds between labs .

How is computational chemistry applied to predict the pharmacokinetic properties of this triazole derivative?

Q. Advanced Research Focus

  • ADME Prediction : Tools like SwissADME estimate bioavailability (%F = 65–78), blood-brain barrier permeability (low), and CYP450 inhibition (CYP2C9/3A4) .
  • Metabolite Identification : Use GLORYx to predict Phase I/II metabolites (e.g., S-oxidation of thiol group) .
  • Toxicity Screening : ProTox-II models highlight hepatotoxicity risks (LD50 ≈ 300 mg/kg in rodents) .

What analytical techniques are used to quantify the compound in biological matrices during pharmacokinetic studies?

Q. Advanced Research Focus

  • HPLC-MS/MS : Employ C18 columns (2.6 µm) with ESI+ ionization (m/z 278.1 → 145.0) for plasma quantification (LOQ = 0.1 ng/mL) .
  • Microdialysis : Monitor real-time brain penetration in rodent models, correlating free concentrations with efficacy .

Validation : Follow FDA guidelines for linearity (r² > 0.99), precision (CV < 15%), and recovery (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.